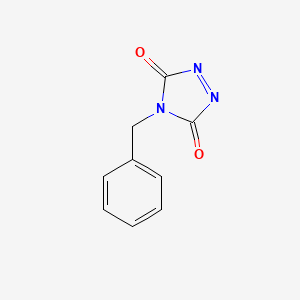![molecular formula C8H16N2 B3054123 3-Methyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 58324-99-5](/img/structure/B3054123.png)
3-Methyl-3,7-diazabicyclo[3.3.1]nonane
Overview
Description
3-Methyl-3,7-diazabicyclo[3.3.1]nonane is a bicyclic organic compound with the molecular formula C9H18N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,7-diazabicyclo[3.3.1]nonane typically involves the Mannich reaction, where a primary amine, formaldehyde, and a ketone or aldehyde are reacted together. One common method involves the reaction of piperidone with formaldehyde and a primary amine under acidic conditions . The reaction is usually carried out in methanol at room temperature for 48 hours, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives
Scientific Research Applications
3-Methyl-3,7-diazabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-3,7-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as AMPA receptors. As a positive allosteric modulator, it enhances the activity of these receptors by binding to a specific site, leading to increased synaptic transmission and improved cognitive functions . The compound’s ability to modulate receptor activity without causing overstimulation makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
3-Methyl-3,7-diazabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:
3,7-Diazabicyclo[3.3.1]nonane: The parent compound, which lacks the methyl group at the 3-position.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A derivative with two methyl groups, which may exhibit different chemical and biological properties.
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane: Another derivative with propyl groups, used in various research applications.
The uniqueness of this compound lies in its specific structural modifications, which can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
3-methyl-3,7-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-7-2-8(6-10)4-9-3-7/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRBWSGDNSONNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(C1)CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606813 | |
| Record name | 3-Methyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58324-99-5 | |
| Record name | 3-Methyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


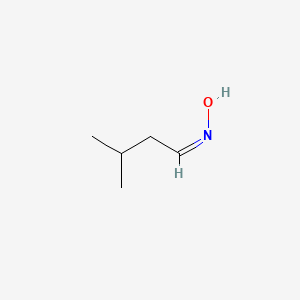
![3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B3054041.png)
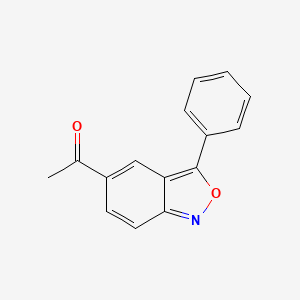




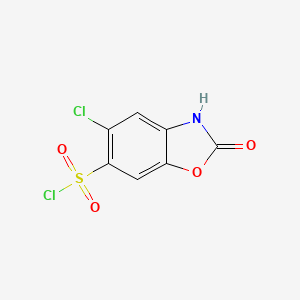
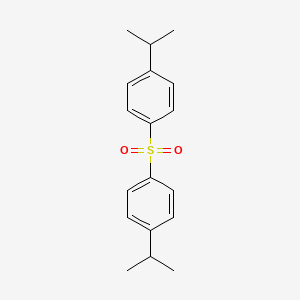
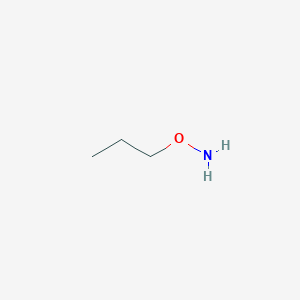

![1-Propene, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B3054058.png)
![Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-](/img/structure/B3054059.png)
